molecular formula C23H24ClFN4O2 B14981364 N-(3-chloro-4-fluorophenyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide

N-(3-chloro-4-fluorophenyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide

Cat. No.: B14981364
M. Wt: 442.9 g/mol
InChI Key: KATSPWMDYAOCDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-fluorophenyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by the presence of a quinoxaline ring, a piperidine ring, and a substituted phenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinoxaline Ring: Starting from an appropriate benzene derivative, the quinoxaline ring can be synthesized through a condensation reaction with a diamine.

    Substitution on the Phenyl Ring:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Coupling Reactions: The final step involves coupling the quinoxaline derivative with the piperidine carboxamide under suitable reaction conditions, such as the use of coupling reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline oxides, while reduction may produce piperidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, leading to modulation of cellular signaling pathways.

    DNA/RNA: Interaction with genetic material, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-fluorophenyl)-1-(quinoxalin-2-yl)piperidine-3-carboxamide
  • N-(3-chloro-4-fluorophenyl)-1-(3-propoxyphenyl)piperidine-3-carboxamide

Uniqueness

N-(3-chloro-4-fluorophenyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide is unique due to the specific combination of its functional groups and the presence of both quinoxaline and piperidine rings. This structural uniqueness may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C23H24ClFN4O2

Molecular Weight

442.9 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide

InChI

InChI=1S/C23H24ClFN4O2/c1-2-12-31-23-21(27-19-7-3-4-8-20(19)28-23)29-11-5-6-15(14-29)22(30)26-16-9-10-18(25)17(24)13-16/h3-4,7-10,13,15H,2,5-6,11-12,14H2,1H3,(H,26,30)

InChI Key

KATSPWMDYAOCDT-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=NC2=CC=CC=C2N=C1N3CCCC(C3)C(=O)NC4=CC(=C(C=C4)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.